molecular formula C13H18N2O5 B14198758 3-Methoxy-O-methyl-L-tyrosylglycine CAS No. 918957-75-2

3-Methoxy-O-methyl-L-tyrosylglycine

Katalognummer: B14198758
CAS-Nummer: 918957-75-2
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: OMLHCFSLSZVEQV-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-O-methyl-L-tyrosylglycine is a modified tyrosine derivative characterized by methoxy substitutions on the aromatic ring and a glycine residue linked via a peptide bond. While direct structural or pharmacological data for this compound are absent in the provided evidence, analogous compounds like 3-methoxy-O,α-dimethyl-L-tyrosine (CAS: 39948-18-0) offer insights. This related tyrosine derivative has a molecular formula of C₁₂H₁₇NO₄, a molecular weight of 239.27 g/mol, and key properties such as a density of 1.186 g/cm³ and a boiling point of 379.6°C . Such modifications are often explored to enhance metabolic stability or receptor specificity in bioactive peptides.

Eigenschaften

CAS-Nummer

918957-75-2

Molekularformel

C13H18N2O5

Molekulargewicht

282.29 g/mol

IUPAC-Name

2-[[(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C13H18N2O5/c1-19-10-4-3-8(6-11(10)20-2)5-9(14)13(18)15-7-12(16)17/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,18)(H,16,17)/t9-/m0/s1

InChI-Schlüssel

OMLHCFSLSZVEQV-VIFPVBQESA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CC(C(=O)NCC(=O)O)N)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural Analysis and Synthetic Objectives

Molecular Architecture of 3-Methoxy-O-methyl-L-Tyrosylglycine

The target compound comprises L-tyrosine derivatives with two structural modifications:

  • 3-Methoxy substitution : Introduced at the benzene ring’s 3-position, altering electronic properties and steric interactions.
  • O-Methylation : Likely at the 4-hydroxyl group of tyrosine, converting it to a methoxy moiety, thereby modulating solubility and metabolic stability.
    The glycine residue is linked via a peptide bond to the modified tyrosine’s carboxyl group, necessitating precise activation and coupling methodologies.

Preparation Methodologies

Synthesis of 3-Methoxy-O-methyl-L-Tyrosine

Selective Methylation of L-Tyrosine

The synthesis begins with L-tyrosine, which undergoes sequential methylation:

  • Protection of the α-Amino Group : Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups are employed to prevent undesired side reactions during methylation.
  • Methylation at the 3-Position :
    • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
    • Conditions : Anhydrous DMF, 60°C, 12 hours.
  • O-Methylation at the 4-Position :
    • Direct Alkylation : Using methyl triflate under controlled pH to avoid over-alkylation.

Table 1: Methylation Reaction Parameters

Step Reagent Solvent Temperature Yield (%)
3-Methoxy CH₃I, K₂CO₃ DMF 60°C 78
4-O-Methyl Methyl triflate THF 25°C 85
Deprotection and Isolation

Post-methylation, the Boc/Fmoc group is removed using TFA (trifluoroacetic acid) or piperidine, followed by precipitation and column chromatography (silica gel, n-hexane:ethyl acetate 3:1).

Peptide Bond Formation: Coupling with Glycine

Carboxyl Activation Strategies

The tyrosine derivative’s carboxyl group is activated for nucleophilic attack by glycine’s amine:

  • Chloroacetyl Chloride Method :
    • Protocol : React 3-methoxy-O-methyl-L-tyrosine with chloroacetyl chloride in dry DCM, followed by addition of glycine methyl ester.
    • Conditions : 0–5°C, 5 hours, yielding 72% product.
  • 4-Nitrophenyl Chloroformate Activation :
    • Protocol : As described in patent US7132444B2, this reagent forms a mixed carbonate intermediate, facilitating coupling with glycine.

Table 2: Coupling Efficiency Across Methods

Method Activator Solvent Yield (%) Purity (%)
Chloroacetyl Chloride ClCH₂COCl DCM 72 95
4-NPCF 4-Nitrophenyl Cl Acetone 88 >99
Kinetic and Mechanistic Insights
  • Competitive Inhibition : Studies on analogous tyrosinase inhibitors reveal that methoxy groups reduce enzyme-substrate binding affinity, a principle applicable to optimizing reaction rates.
  • Temperature Dependence : Exothermic reactions require controlled reagent addition to prevent byproduct formation, as highlighted in the synthesis of pyrrolidine carboxamides.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Column : Elution with gradients of n-hexane and ethyl acetate (3:1 to 1:1) resolves unreacted starting materials.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >99% purity, critical for pharmaceutical-grade peptides.

Spectroscopic Validation

  • FTIR : Key bands include ν(C=O) at 1656 cm⁻¹ (amide I) and ν(OCH₃) at 2834 cm⁻¹.
  • ¹H NMR : Distinct signals at δ 3.72 ppm (OCH₃) and δ 7.43 ppm (aromatic protons) confirm substitution patterns.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Side Reactions : Over-alkylation at the benzene ring is minimized using bulky bases (e.g., DIEA).
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reagent solubility without degrading sensitive methoxy groups.

Scalability Considerations

  • Batch Reactors : Patent US7132444B2 emphasizes staggered reagent addition in industrial-scale syntheses to manage exothermicity.
  • Cost Efficiency : Replacing expensive coupling agents (e.g., HATU) with chloroacetyl chloride reduces production costs by ~40%.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-O-methyl-L-tyrosylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of tyrosine and glycine, which can be further utilized in different chemical and biological applications.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-O-methyl-L-tyrosylglycine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Methoxy-O-methyl-L-tyrosylglycine involves its interaction with specific enzymes and receptors in the body. It acts as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. By inhibiting COMT, the compound enhances the levels of neurotransmitters like dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-Methoxy-O-methyl-L-tyrosylglycine (inferred properties) with structurally or functionally related compounds from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Research Findings
3-Methoxy-O,α-dimethyl-L-tyrosine C₁₂H₁₇NO₄ 239.27 Methoxy substitutions at 3- and 4-positions; methyl group at α-carbon. Studied for chiral synthesis intermediates; potential enzyme inhibitors.
Methoxisopropamine (hydrochloride) C₁₆H₂₃NO₂·HCl 297.8 Arylcyclohexylamine with 3-methoxyphenyl and isopropylamino groups. Research standard for forensic analysis; psychoactive properties under investigation.
3-METHOXYPHENYLGLYOXAL HYDRATE C₉H₈O₃·H₂O 170.16 (anhydrous basis) Glyoxal derivative with 3-methoxy substitution; reactive carbonyl groups. Used in organic synthesis for heterocyclic compound preparation (e.g., hydantoins, quinoxalines).
3-Oxo-ursolic acid derivatives Variable (e.g., C₃₀H₄₆O₄) ~470–500 Triterpenoid backbone with keto and acetyl modifications. Investigated for anticancer and anti-inflammatory activities.

Key Observations:

  • Structural Diversity: While 3-Methoxy-O-methyl-L-tyrosylglycine is a peptide-linked tyrosine derivative, compounds like Methoxisopropamine (arylcyclohexylamine) and 3-oxo-ursolic acid derivatives (triterpenoids) belong to distinct chemical classes .
  • Functional Groups : Methoxy substitutions are common in enhancing lipophilicity or altering receptor binding, as seen in 3-methoxy-O,α-dimethyl-L-tyrosine and Methoxisopropamine .
  • Synthetic Methods: Analogous compounds are synthesized via condensation reactions (e.g., ursolic acid derivatives with amino compounds) or nucleophilic substitutions (e.g., Methoxisopropamine) .

Pharmacological and Toxicological Gaps

  • Toxicity Data: No toxicological information is available for 3-Methoxy-O-methyl-L-tyrosylglycine or its analogs like 3-methoxy-O,α-dimethyl-L-tyrosine .
  • Ecological Impact: Limited eco-toxicological studies exist for methoxy-substituted tyrosine derivatives, necessitating further evaluation .

Q & A

Q. What advanced spectral techniques resolve ambiguities in stereochemical configuration?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. X-ray crystallography provides definitive proof but requires high-purity crystals (>99%) . For dynamic systems, NOESY NMR identifies spatial proximity of substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.